4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3S/c1-19(2)24(22,23)13-5-3-12(4-6-13)14(21)20-9-7-15(8-10-20)11-16(15,17)18/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIFPWFXCLYSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the difluoro group and the benzenesulfonamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro group and the spirocyclic structure can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Spiro System Variations
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride ():
The parent spiro system lacks the sulfonamide and carbonyl groups. The hydrochloride salt form enhances solubility but reduces passive membrane permeability compared to the free base of the target compound.- 6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane (): Replaces the difluoro-azaspiro core with a 1-oxa (oxygen-containing) spiro system. The oxygen atom increases polarity, while the benzenesulfonyl group (vs.
Substituent Modifications
- 6-[(5-Ethylthiophen-2-yl)sulfonyl]-1,1-difluoro-6-azaspiro[2.5]octane (): Substitutes the dimethylbenzenesulfonamide with an ethylthiophenesulfonyl group.
1,1-Difluoro-6-azaspiro[2.5]octane-6-carboxamide ():
Replaces the sulfonamide with a carboxamide. Carboxamides generally exhibit lower acidity (pKa ~25) compared to sulfonamides (pKa ~10), affecting ionization and solubility in physiological conditions .
Physicochemical Property Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (Da) | LogP | Rotatable Bonds |
|---|---|---|---|---|---|
| Target Compound | 1,1-Difluoro-6-azaspiro[2.5] | N,N-Dimethylbenzenesulfonamide | 258 | 0.11 | 1 |
| 6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane | 1-Oxa-6-azaspiro[2.5] | Benzenesulfonyl | ~264* | ~1.5* | 1 |
| 1,1-Difluoro-6-azaspiro[2.5]octane-6-carboxamide | 1,1-Difluoro-6-azaspiro[2.5] | Carboxamide | ~226* | ~0.5* | 1 |
| 6-[(5-Ethylthiophen-2-yl)sulfonyl]-1,1-difluoro-6-azaspiro[2.5]octane | 1,1-Difluoro-6-azaspiro[2.5] | Ethylthiophenesulfonyl | ~362* | ~2.8* | 4 |
*Estimated values based on structural analogs where data is unavailable.
- Key Insights :
- The target compound’s low LogP and high polar surface area suggest superior aqueous solubility compared to analogs with hydrophobic substituents (e.g., ethylthiophenesulfonyl) .
- Rigidity (1 rotatable bond) may enhance binding specificity and metabolic stability relative to flexible analogs (e.g., 4 rotatable bonds in ethylthiophene derivatives) .
Biological Activity
The compound 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a spirocyclic framework with a sulfonamide moiety, which is known for its diverse biological activities. The presence of difluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C13H16F2N2O2S |
| Molecular Weight | 306.34 g/mol |
| CAS Number | [Not specified in search results] |
| IUPAC Name | 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide |
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues.
- Modulation of Neurotransmitter Systems : The spirocyclic structure may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
Pharmacological Studies
Recent studies have explored the pharmacological effects of similar compounds, suggesting that modifications in the spirocyclic structure can significantly alter biological activity.
Case Study: Antitumor Activity
A study investigating related spirocyclic compounds demonstrated promising antitumor activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting that the compound could be a candidate for further development in cancer therapy.
Case Study: Antimicrobial Properties
Another research focused on sulfonamide derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial folate synthesis pathways was highlighted as a potential mechanism.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and carbonyl coupling. Critical steps include:
- Reagent selection : Use of bases like triethylamine or sodium hydroxide to activate intermediates.
- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
- Characterization : Confirm structure via H/C NMR and HPLC for purity assessment .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies should evaluate:
- Temperature sensitivity : Accelerated degradation tests at 40–60°C.
- Solvent compatibility : Monitor decomposition in polar (e.g., methanol) vs. non-polar solvents (e.g., hexane).
- pH dependence : Stability in buffers (pH 2–12) using UV-Vis spectroscopy.
- Long-term storage : Analyze degradation over 6–12 months at -20°C and room temperature via TLC or HPLC .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural elucidation : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; 2D NMR (COSY, HSQC) for spatial arrangement.
- Purity quantification : Reverse-phase HPLC with UV detection (λ = 254 nm).
- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and phase transitions .
Advanced Research Questions
Q. How can researchers investigate the environmental fate of this compound?
- Methodological Answer :
- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown.
- Bioaccumulation potential : Measure logP values via shake-flask method; predict using EPI Suite™.
- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (OECD 202).
- Detection in environmental matrices : Employ LC-MS/MS with solid-phase extraction (SPE) for trace analysis .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified sulfonamide or spirocyclic groups.
- In vitro assays : Test binding affinity to target proteins (e.g., kinases) via fluorescence polarization.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes.
- Data triangulation : Cross-validate SAR using IC50 values, thermodynamic parameters, and crystallographic data .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Replicate experiments : Standardize protocols (e.g., cell lines, incubation times).
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan for statistical power.
- Control variables : Account for batch-to-batch compound variability via QC/QA checks (e.g., NMR purity).
- Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects .
Q. What advanced techniques can elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd).
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes.
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and entropy.
- In-cell NMR : Monitor interactions in living systems .
Q. How can the compound’s pharmacokinetic properties be optimized for therapeutic applications?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP.
- Metabolic stability : Conduct microsomal incubation assays (human liver microsomes) with LC-MS analysis.
- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption.
- Prodrug strategies : Design ester derivatives for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
